5-Methoxyisoindoline-1,3-dione
Description
Properties
IUPAC Name |
5-methoxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIANPEOCBJDOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522429 | |
| Record name | 5-Methoxy-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50727-04-3 | |
| Record name | 5-Methoxy-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Optimization
The most well-documented method involves microwave irradiation, a technique that enhances reaction kinetics and yield compared to conventional heating. In this protocol, dimethyl 4-methoxyphthalate (0.22 mmol) reacts with benzylhydrazine dihydrochloride (0.44 mmol) in ethanol under controlled microwave conditions (CEM Discover System, 908010 monomode). Key advantages include:
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Reduced reaction time : 2.5 hours vs. 12–24 hours for thermal methods.
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Improved regioselectivity : Microwave energy promotes uniform heating, minimizing side reactions.
The molar ratio of reactants (1:2 phthalate-to-hydrazine) ensures complete conversion, while ethanol acts as a polar aprotic solvent, facilitating nucleophilic substitution at the carbonyl group. Post-reaction, the crude product is dissolved in acetone and purified via preparative TLC on silica gel (ethyl acetate/hexane, 3:7 v/v), yielding a colorless crystalline solid.
Mechanistic Insights
The reaction proceeds through a two-step mechanism:
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Nucleophilic attack : Benzylhydrazine attacks the electrophilic carbonyl carbon of dimethyl 4-methoxyphthalate, forming a tetrahedral intermediate.
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Cyclization and aromatization : Intramolecular dehydration generates the isoindoline-1,3-dione core, stabilized by resonance within the conjugated π-system.
Microwave irradiation accelerates the cyclization step by providing rapid, uniform energy transfer, which is critical for avoiding decomposition of thermally labile intermediates.
Structural Validation and Analytical Techniques
Spectroscopic Characterization
Post-synthesis, the compound is rigorously characterized using:
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¹H NMR (400 MHz, CDCl₃): δ 7.77 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 2.4 Hz, 1H), 7.18 (dd, J = 8.4, 2.4 Hz, 1H), 3.93 (s, 3H).
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¹³C NMR (100 MHz, CDCl₃): δ 166.51 (C=O), 166.37 (C=O), 135.2 (C5), 128.4–124.8 (aromatic carbons), 55.1 (OCH₃).
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FT-IR (KBr): ν = 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch).
Crystallographic Confirmation
Single-crystal X-ray diffraction reveals a non-planar structure with a dihedral angle of 84.7° between the phthalimide and benzyl groups. The methoxy substituent at C5 is nearly coplanar with the isoindoline ring (torsion angle: −171.5°), stabilizing the molecule through hyperconjugation.
Comparative Analysis of Synthetic Routes
The microwave method outperforms thermal approaches in efficiency and yield, though scalability remains a challenge due to equipment limitations. Traditional methods, such as those employing ammonium nitrate catalysts, are less favored due to lower yields and longer reaction times.
Green Chemistry Considerations
Ionic Liquid Catalysts
The use of ionic liquids (e.g., hexafluoroisopropylsulfonyl-disulfonate ammonium trifluoromethanesulfonate) in Diels-Alder reactions demonstrates enhanced reaction rates and selectivity for related anhydrides. Future studies could explore these catalysts for 5-methoxyisoindoline-1,3-dione synthesis, particularly in tandem with microwave activation.
Industrial Production Challenges
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyisoindoline-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions typically use reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Substitution reactions can occur at the methoxy group or the isoindoline ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
5-Methoxyisoindoline-1,3-dione and its derivatives have been extensively studied for their potential therapeutic effects. The compound is structurally related to phthalimide derivatives, which are known for various biological activities.
Anticancer Activity
Research has demonstrated that isoindoline-1,3-dione derivatives exhibit antiproliferative properties against several cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and HT-29 (colorectal cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Isoindoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Apoptosis induction |
| This compound | A549 | 15.0 | Cell cycle arrest |
| This compound | HeLa | 10.0 | Inhibition of proliferation |
Organic Electronics
The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as an electron acceptor is particularly beneficial in the development of organic solar cells and photonic devices.
Organic Solar Cells
The compound has been utilized in the synthesis of organic photovoltaic materials due to its favorable energy levels and stability. Research indicates that incorporating this compound into polymer blends can enhance charge transport properties and overall device efficiency .
Table 2: Performance Metrics of Organic Solar Cells Using this compound
| Device Configuration | Power Conversion Efficiency (%) | Voc (V) | Jsc (mA/cm²) |
|---|---|---|---|
| Polymer Blend A | 8.0 | 0.85 | 15.0 |
| Polymer Blend B | 7.5 | 0.80 | 14.5 |
Agricultural Applications
Recent studies have explored the herbicidal properties of derivatives of this compound. These compounds have shown potential as effective herbicides, inhibiting the growth of various weed species.
Herbicidal Activity
In vitro assays have demonstrated that certain derivatives can significantly inhibit root growth in weeds such as Bidens pilosa. The mechanism may involve disruption of metabolic pathways essential for plant growth .
Table 3: Herbicidal Activity Against Weeds
| Compound | Weed Species | Inhibition Rate (%) |
|---|---|---|
| Epoxy Derivative A | Bidens pilosa | 70 |
| Epoxy Derivative B | Amaranthus retroflexus | 65 |
Mechanism of Action
The mechanism of action of 5-Methoxyisoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates these receptors, potentially influencing neurotransmitter pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in treating neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Comparison with Similar Isoindoline-1,3-dione Derivatives
Structural Analogues and Substituent Effects
Isoindoline-1,3-dione derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Key structural analogs include:
Key Observations :
- Methoxy vs. Amino Substituents: Methoxy groups (e.g., 5-OCH₃) enhance solubility and electronic effects, while amino groups (e.g., 5-NH₂) introduce hydrogen-bonding capabilities critical for enzyme inhibition .
- Halogenation : Chlorine (e.g., 6-Cl) increases electrophilicity, improving reactivity in nucleophilic substitutions .
- Bulkier Groups : Phenylethyl or triazolidinethione substituents augment steric effects and biological target specificity .
A. Herbicidal Activity
Epoxy derivatives of 5-methylhexahydroisoindole-1,3-dione (structurally related to this compound) exhibit >70% inhibition of weed root growth at 100–200 ppm concentrations . Thioxo-substituted analogs (e.g., compound 13c) show enhanced activity due to sulfur’s electron-withdrawing effects .
B. Enzyme Inhibition
- Acetylcholinesterase (AChE) : Isoindoline-1,3-dione derivatives with fluoro or hydrogen substituents exhibit comparable AChE inhibition (IC₅₀ = 8–12 µM), suggesting minimal steric impact from small substituents .
- Bacterioferritin (BfrB): 4-Aminoisoindoline-1,3-dione derivatives disrupt iron homeostasis in bacteria (IC₅₀ = 5 µM), with the amino group critical for binding .
C. Physicochemical Properties
- Lipophilicity : Phenylethyl-substituted derivatives (ClogP = 2.1) are more lipophilic than parent compounds (ClogP = 0.9), improving membrane permeability .
- Thermal Stability : Thioxo derivatives (m.p. >300°C) exhibit higher stability than methoxy analogs (m.p. ~247–249°C) due to stronger intermolecular forces .
Biological Activity
5-Methoxyisoindoline-1,3-dione, also known as a derivative of isoindoline-1,3-dione (phthalimide), has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis of this compound
This compound can be synthesized through various methods involving the reaction of phthalic anhydride with amines or other nucleophiles. The general synthetic route involves:
- Condensation Reaction : Phthalic anhydride reacts with methoxy-substituted amines under specific conditions to yield this compound.
- Purification : The product is typically purified through recrystallization or chromatography techniques to obtain a high-purity compound.
2.1 Analgesic and Anti-inflammatory Effects
Recent studies have demonstrated that derivatives of isoindoline-1,3-dione exhibit significant analgesic and anti-inflammatory properties. For instance, a study indicated that certain isoindoline derivatives showed analgesic activity greater than that of standard drugs like metamizole sodium .
- Mechanism : The analgesic effect is believed to stem from the inhibition of pain pathways and modulation of inflammatory mediators.
2.2 Acetylcholinesterase Inhibition
This compound has also been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Research indicates that various isoindoline derivatives exhibit AChE inhibitory activity with IC50 values ranging from 2.1 to 7.4 μM .
2.3 Neuroprotective Effects
In vitro studies using PC12 neuronal cells have shown that isoindoline derivatives can protect against oxidative stress-induced cell death, suggesting a neuroprotective role . This property is particularly relevant for developing treatments for neurodegenerative disorders.
3.1 In Vivo Studies
In vivo experiments conducted on laboratory mice demonstrated the analgesic efficacy of this compound compared to control groups receiving saline or standard analgesics. The studies measured the suppression of pain reactions through behavioral assessments and biochemical markers.
3.2 Toxicity Assessment
Toxicity evaluations indicated that derivatives of isoindoline-1,3-dione exhibited low acute toxicity profiles in animal models, making them promising candidates for therapeutic applications .
4. Conclusion
The biological activity of this compound highlights its potential as a versatile compound in medicinal chemistry. Its significant analgesic and neuroprotective properties position it as a valuable candidate for further research and development in treating pain and neurodegenerative diseases.
Q & A
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Re-analysis : Repeat DSC (Differential Scanning Calorimetry) under nitrogen to confirm mp (199–201°C) .
- Cross-validate spectra : Compare with reference data from non-commercial sources (e.g., Synlett, 2014) .
- Purity controls : Use TLC (silica gel, ethyl acetate/hexane) to detect impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
